molecular formula CH5NO3S B6237018 N-hydroxymethanesulfonamide CAS No. 50695-55-1

N-hydroxymethanesulfonamide

Cat. No.: B6237018
CAS No.: 50695-55-1
M. Wt: 111.1
InChI Key:
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Description

N-hydroxymethanesulfonamide is an organic compound with the molecular formula CH₅NO₃S It is a sulfonamide derivative characterized by the presence of a hydroxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxymethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydroxylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfonamide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-hydroxymethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxymethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-hydroxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and sulfonamide groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxymethanesulfonamide is unique due to its specific structural features, such as the presence of a hydroxyl group directly attached to the nitrogen atom. This structural aspect imparts distinct reactivity and binding properties compared to other sulfonamides and hydroxylamine derivatives .

Properties

CAS No.

50695-55-1

Molecular Formula

CH5NO3S

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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